molecular formula C15H16N2O B2542791 2-(Piperidin-1-yl)quinoline-3-carbaldehyde CAS No. 326008-59-7

2-(Piperidin-1-yl)quinoline-3-carbaldehyde

Cat. No. B2542791
CAS RN: 326008-59-7
M. Wt: 240.306
InChI Key: KZVFBQJVPRFXRD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)quinoline-3-carbaldehyde is a unique molecule that bears a piperidine moiety at C-2 as well as a reactive formyl group at C-3 of the quinoline ring . It has a molecular weight of 240.3 and a molecular formula of C15H16N2O .


Synthesis Analysis

The synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde derivatives has been described in various studies. One method involves nucleophilic aromatic substitution of certain compounds with piperidine, which produces 2-(Piperidin-1-yl)quinoline-3-carbaldehydes . Other chemical reactions involved in the synthesis include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Molecular Structure Analysis

The InChI code for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde is 1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 . This indicates the presence of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde derivatives include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Physical And Chemical Properties Analysis

2-(Piperidin-1-yl)quinoline-3-carbaldehyde has a predicted melting point of 141.85° C, a predicted boiling point of 432.6° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.66 .

Scientific Research Applications

Safety and Hazards

The safety information for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-piperidin-1-ylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVFBQJVPRFXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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